

Application of 4-methoxyphenylacetaldehyde in the fragrance and flavor industry

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Compound of Interest

Compound Name: 2-(4-methoxyphenyl)acetaldehyde

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An Application Guide to 4-Methoxyphenylacetaldehyde in the Fragrance and Flavor Industry

Introduction: Unveiling the Versatility of 4-Methoxyphenylacetaldehyde

4-Methoxyphenylacetaldehyde, also known by synonyms such as p-anisylacetaldehyde or Acetal R, is a potent aroma chemical that holds a significant position in the palette of perfumers and flavorists. With the chemical formula $C_9H_{10}O_2$, this aldehyde is characterized by a powerful and complex olfactory profile that bridges floral and gourmand notes.^{[1][2]} Its unique scent, reminiscent of hawthorn, lilac, and anise, makes it an invaluable component for creating nuanced and memorable sensory experiences.^{[2][3]}

This guide serves as a comprehensive technical resource for researchers, perfumers, and formulation scientists. It delves into the multifaceted applications of 4-methoxyphenylacetaldehyde, providing not only detailed protocols for its use but also the scientific rationale behind its formulation, handling, and quality control. Our objective is to equip professionals with the expertise to leverage this ingredient's full potential while ensuring product stability, safety, and regulatory compliance.

Section 1: Physicochemical Properties and Olfactory Character

A thorough understanding of a material's physical and chemical properties is fundamental to its effective application. These characteristics dictate its behavior in various formulations, its stability, and its sensory perception.

Quantitative Data Summary

The key physicochemical properties of 4-methoxyphenylacetaldehyde are summarized below for quick reference. These parameters are critical for solubility calculations, performance prediction, and safety assessments.

Property	Value	Source
CAS Number	5703-26-4	[1][3]
Molecular Formula	C ₉ H ₁₀ O ₂	[1][3]
Molecular Weight	150.17 g/mol	[1][3]
Appearance	Pale yellow clear liquid (est.)	[2]
Boiling Point	255-256 °C at 760 mmHg; 118 °C at 9 mmHg	[2]
Flash Point	108.33 °C (227.00 °F) TCC	[2]
Vapor Pressure	0.016 mmHg @ 25 °C (est.)	[2][4]
Refractive Index	1.53100 to 1.53700 @ 20.00 °C	[2]
Specific Gravity	1.093 to 1.099 @ 25.00 °C	[2]
Solubility	Soluble in ethanol; slightly soluble in water.	[2][3]

Olfactory Profile: A Symphony of Scents

The odor of 4-methoxyphenylacetaldehyde is exceptionally complex and powerful. It is not a monolithic scent but rather a blend of facets that can be emphasized or subdued depending on the formulation.

- **Primary Notes:** The dominant characteristics are intensely sweet, floral, and powdery.[3][5] The floral aspect is most often compared to hawthorn, a key descriptor found across multiple sources.[2]
- **Secondary Notes:** Underlying the primary floralcy are distinct green and anisic (anise-like) notes.[3] This combination provides a fresh, natural lift that prevents the sweetness from becoming cloying.
- **Tertiary & Modifying Notes:** Subtle spicy undertones add warmth and depth.[3] In compositions, it can accentuate the powdery notes of other materials like vanillin and serves as an effective sweetener or modifier for anisaldehyde, producing softer, less harsh effects. [5][6]

Section 2: Applications in Fragrance Formulations

4-Methoxyphenylacetaldehyde is a versatile modifier and heart note, primarily used in floral and fougère fragrance structures. Its potency requires careful dosage, but when used correctly, it imparts exceptional diffusion and character.

Functional Roles in Perfumery

- **Floral Accords:** It is a cornerstone ingredient for recreating specific floral scents, most notably lilac, heliotrope, wallflower, and acacia.[6] Its hawthorn note is crucial for these types of compositions.
- **Sweetener and Modifier:** In Fougère and other complex fragrances, it acts as a powerful sweetener. It can modify and soften the sharper notes of aldehydes like anisaldehyde, leading to a more rounded and elegant final product.[6]
- **Broad Applicability:** Its stability and pleasing scent profile make it suitable for a wide range of products, including fine fragrances, deodorants, creams, lotions, hair products, air fresheners, and detergents.[5]

Protocol: Crafting a Classic Lilac Accord

This protocol demonstrates the use of 4-methoxyphenylacetaldehyde to build a foundational lilac accord. The causality for each ingredient is explained to illustrate the principles of

fragrance composition.

Objective: To create a realistic and diffusive lilac heart note.

Materials:

- 4-Methoxyphenylacetaldehyde
- Terpineol
- Phenyl Ethyl Alcohol
- Heliotropin
- Indole (10% solution in DPG)
- Hydroxycitronellal
- Cinnamic Alcohol
- Benzyl Acetate
- Dipropylene Glycol (DPG) as a solvent

Procedure:

- Prepare the Base: In a clean glass beaker, combine 30 parts Terpineol and 20 parts Phenyl Ethyl Alcohol.
 - Causality: Terpineol provides the main fresh, clean, and slightly lilac-floral body. Phenyl Ethyl Alcohol contributes a classic rose note, which is a natural component of the lilac scent profile.
- Introduce the Hawthorn Heart: Add 10 parts of 4-methoxyphenylacetaldehyde to the base.
 - Causality: This is the key ingredient that provides the characteristic sweet, hawthorn, and slightly anisic note of lilac. Its power drives the accord.
- Add Powdery & Sweet Notes: Blend in 15 parts Heliotropin and 5 parts Cinnamic Alcohol.

- Causality: Heliotropin imparts a powdery, almond-like sweetness, characteristic of heliotrope flowers, which rounds out the lilac scent. Cinnamic Alcohol adds a soft, balsamic-spicy warmth and acts as a fixative.
- Incorporate Supporting Notes: Carefully add 10 parts Hydroxycitronellal, 3 parts Benzyl Acetate, and 2 parts of the 10% Indole solution.
 - Causality: Hydroxycitronellal provides a fresh, watery lily-of-the-valley note, enhancing the "fresh flower" feel. Benzyl Acetate gives a fruity jasmine top note for initial lift. Indole, used in heavy dilution, adds a narcotic, animalic facet that is crucial for a realistic, heady floral scent.
- Dilute and Mature: Add 5 parts DPG to complete the accord to 100 parts. Mix thoroughly, transfer to a sealed amber glass bottle, and allow to mature for at least 48 hours before evaluation or further use.
 - Causality: Maturation allows the individual components to synergize and form a cohesive, unified scent profile.

Section 3: Synthesis Pathway and Stability Considerations

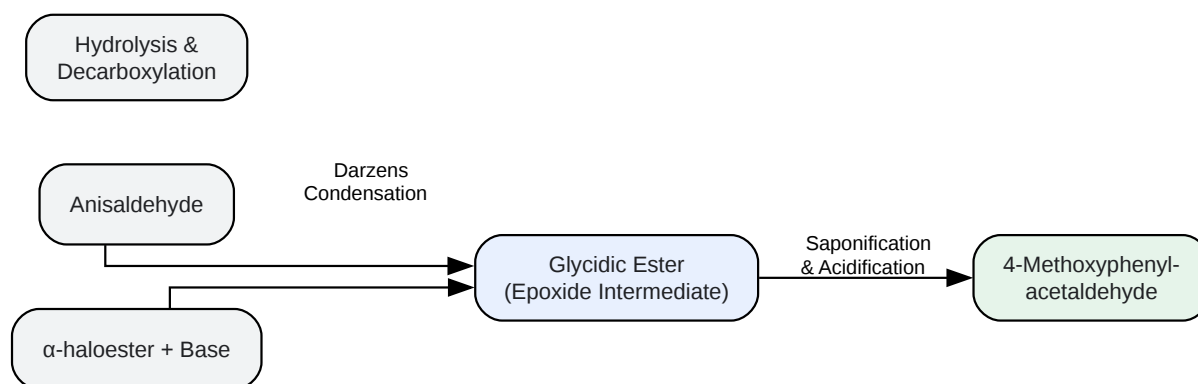
While end-users typically purchase aroma chemicals, understanding their synthesis and stability is crucial for troubleshooting and ensuring long-term quality.

Common Synthesis Routes

4-Methoxyphenylacetaldehyde can be synthesized through several established chemical pathways.^{[4][6]} A common and illustrative method is the Darzens condensation reaction.

- Darzens Synthesis: This method involves the reaction of anisaldehyde with an α -haloester in the presence of a base to form an epoxide (a glycidic ester), which is then hydrolyzed and decarboxylated to yield the final aldehyde.^[6]

A simplified representation of a synthesis pathway is shown below.



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Caption: A simplified workflow of the Darzens synthesis route.

Protocol: Ensuring Chemical Stability

4-Methoxyphenylacetaldehyde is prone to polymerization upon storage, which results in increased viscosity and a significant loss of odor.[6] Adherence to a strict handling and storage protocol is a self-validating system to ensure its usability.

Objective: To prevent polymerization and maintain the olfactory integrity of 4-methoxyphenylacetaldehyde.

Procedure:

- Procurement and Initial Dilution: Upon receipt, if the material is neat (undiluted), it is highly recommended to prepare a 10% or 25% stock solution in a stable solvent like Dipropylene Glycol (DPG) or Ethanol.
 - Causality: Dilution significantly reduces the concentration of aldehyde molecules, hindering the polymerization process.
- Container Selection: Store the material, whether neat or diluted, in an airtight amber glass bottle or a fluorinated HDPE container.
 - Causality: Amber glass protects the aldehyde from UV light, which can catalyze degradation. An airtight seal prevents exposure to air (oxygen), another catalyst for

polymerization and oxidation.

- Inert Atmosphere: For long-term storage of the neat material, flush the headspace of the container with an inert gas like nitrogen or argon before sealing.
 - Causality: This displaces oxygen, providing maximum protection against oxidative degradation.
- Temperature Control: Store the container in a cool, dark place, preferably under refrigeration (4-8°C). Avoid temperature fluctuations and freezing.
 - Causality: Lower temperatures slow down the rate of chemical reactions, including polymerization.
- Regular Inspection: Visually inspect the material monthly for any signs of increased viscosity or color change. Perform an olfactory check against a retained standard if available.
 - Causality: This serves as a regular check to validate that the storage conditions are effectively preserving the material's quality.

Section 4: Quality Control and Analytical Protocol

Rigorous quality control (QC) is essential to guarantee the purity and consistency of fragrance ingredients, which directly impacts the quality of the final consumer product. Gas Chromatography (GC) is the industry-standard technique for this purpose.^{[7][8]}

Protocol: Purity Analysis by Gas Chromatography (GC-FID)

Objective: To determine the purity of a 4-methoxyphenylacetaldehyde sample and identify any potential impurities.

Instrumentation & Materials:

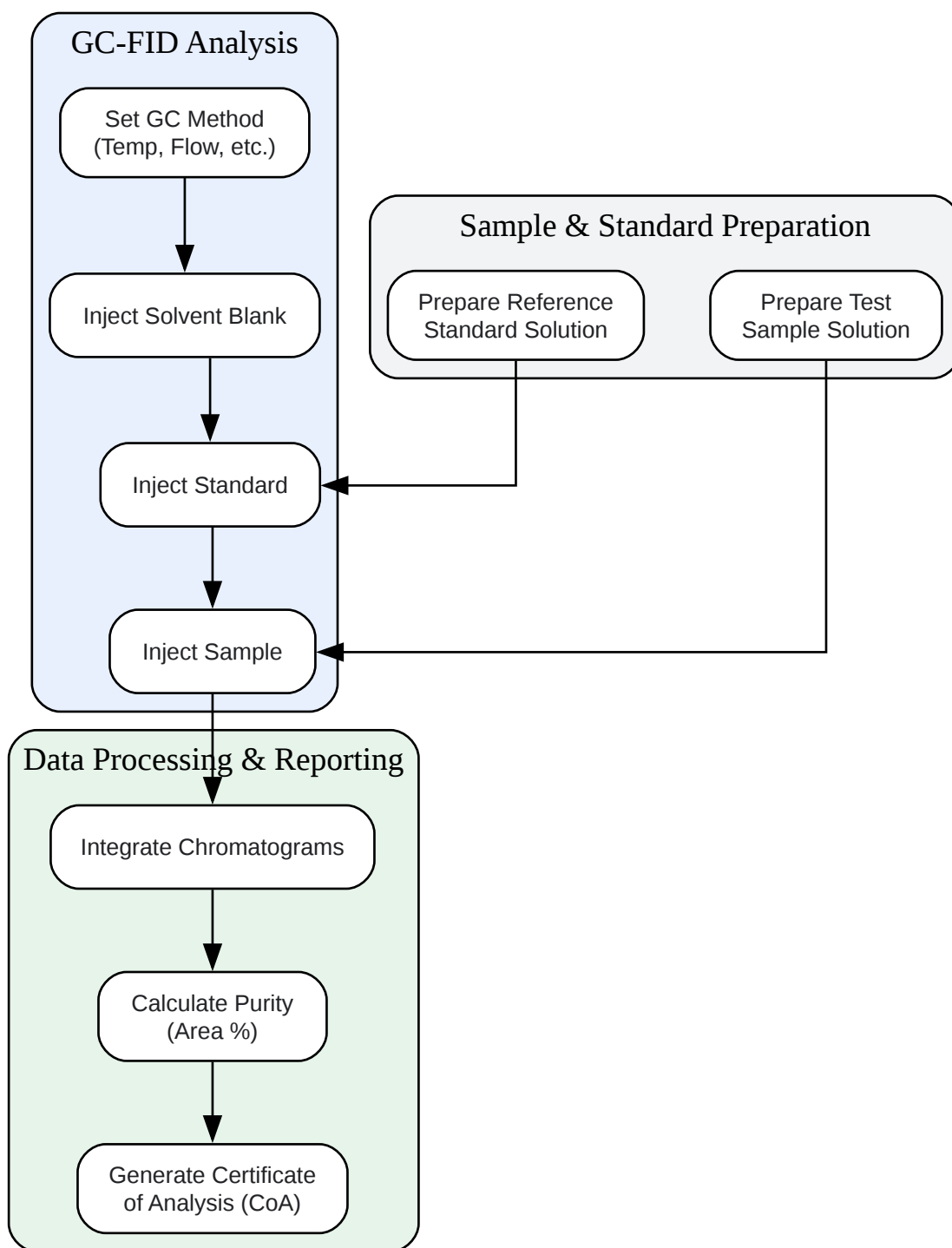
- Gas Chromatograph with a Flame Ionization Detector (GC-FID).
- A polar capillary column (e.g., DB-WAX or equivalent).

- High-purity helium or hydrogen as the carrier gas.
- Certified reference standard of 4-methoxyphenylacetaldehyde (>98% purity).
- Ethanol or other suitable solvent (GC grade).
- Autosampler vials.

Procedure:

- Standard Preparation: Prepare a standard solution of the reference material at approximately 1000 ppm in ethanol.
- Sample Preparation: Prepare a sample solution of the material under test at the same concentration (1000 ppm) in ethanol.
- GC Instrument Setup (Example Conditions):
 - Inlet Temperature: 250°C
 - Injection Volume: 1 µL (Split ratio 50:1)
 - Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
 - Detector Temperature: 260°C
 - Causality: The temperature program is designed to separate the volatile target analyte from potential impurities, such as residual solvents, starting materials (anisaldehyde), or degradation byproducts. The polar column is chosen for its good selectivity towards oxygenated compounds like aldehydes.
- Analysis Sequence:
 - Run a solvent blank to ensure no system contamination.
 - Inject the standard solution to determine the retention time and peak area of 4-methoxyphenylacetaldehyde.

- Inject the sample solution.
- Data Interpretation:
 - Identify the peak for 4-methoxyphenylacetaldehyde in the sample chromatogram by comparing its retention time to that of the standard.
 - Calculate the purity using the area percent method: $\text{Purity (\%)} = (\text{Area of main peak} / \text{Total area of all peaks}) * 100$.
 - Any significant secondary peaks should be investigated, potentially using Mass Spectrometry (GC-MS) for identification.



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Caption: Workflow for the Quality Control analysis of 4-methoxyphenylacetaldehyde.

Section 5: Safety and Regulatory Landscape

The safe use of any fragrance or flavor ingredient is paramount. 4-Methoxyphenylacetaldehyde is governed by established industry standards and regulatory oversight.

Regulatory Status

- **FEMA GRAS:** The Flavor and Extract Manufacturers Association (FEMA) has assessed flavoring substances for their "Generally Recognized As Safe" (GRAS) status since 1959.^[9]^[10] This program provides a key safety benchmark for ingredients used in food. While a specific FEMA number for 4-methoxyphenylacetaldehyde was not found in the initial search, the FEMA GRAS program is the primary pathway for evaluating the safety of such flavor ingredients in the US.^[11]^[12]^[13]
- **IFRA Standards:** The International Fragrance Association (IFRA) sets the standards for the safe use of fragrance materials.^[5] For p-anisyl acetaldehyde (a synonym), IFRA recommends a maximum usage level of up to 2.0% in the final fragrance concentrate.^[2] Adherence to IFRA standards is crucial for global compliance and consumer safety.

Hazard Profile

Based on available data, 4-methoxyphenylacetaldehyde requires careful handling due to potential hazards.

Hazard Type	GHS Statement	Source
Skin Contact	H315: Causes skin irritation	^[1]
Eye Contact	H319: Causes serious eye irritation	^[1]
Inhalation	H335: May cause respiratory irritation	^[1]
Ingestion	H302: Harmful if swallowed	^[1]

Handling Recommendations: Professionals should always handle this material in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

4-Methoxyphenylacetaldehyde is a potent and versatile aroma chemical with a distinctive sweet, floral, and anisic profile. Its successful application in both the fragrance and flavor industries hinges on a deep understanding of its olfactory characteristics, its behavior in formulations, and its stability. By following the detailed protocols for application, storage, and quality control outlined in this guide, researchers and creators can effectively harness its unique properties to develop innovative and high-quality products while upholding the highest standards of safety and regulatory compliance.

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